![molecular formula C23H22N2O2 B2517609 N-[3-metil-4-(2-oxopiperidin-1-il)fenil]naftaleno-1-carboxamida CAS No. 941872-64-6](/img/structure/B2517609.png)
N-[3-metil-4-(2-oxopiperidin-1-il)fenil]naftaleno-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C23H22N2O2 and its molecular weight is 358.441. The purity is usually 95%.
BenchChem offers high-quality N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Los derivados de piperidina desempeñan un papel crucial en el descubrimiento de fármacos debido a sus diversas actividades biológicas. El anillo de piperidina es un motivo estructural común en muchos productos farmacéuticos. Los investigadores han explorado la síntesis de piperidinas sustituidas utilizando diversos métodos . En el contexto de nuestro compuesto, su porción de piperidina podría servir como un andamiaje para el diseño de nuevos fármacos. Las aplicaciones potenciales incluyen la orientación a receptores específicos, la inhibición enzimática o la modulación de las vías celulares.
Agentes Antiinflamatorios y Analgésicos
Los derivados del indol que contienen porciones de piperidina han demostrado propiedades antiinflamatorias y analgésicas. Por ejemplo, compuestos como (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida exhiben tales actividades . Estos hallazgos sugieren que nuestro compuesto podría explorarse más a fondo para posibles efectos antiinflamatorios y analgésicos.
Investigación Oncológica
El anillo de piperidina ha estado implicado en el diseño de inhibidores de quinasas. Por ejemplo, se desarrolló una serie de derivados de 2-amino-4-(1-piperidina) piridina como inhibidores duales de la quinasa del linfoma anaplásico (ALK) y la quinasa del oncogén c-ros 1 (ROS1) . Investigar la interacción de nuestro compuesto con las quinasas involucradas en las vías del cáncer podría ser una vía prometedora para la investigación oncológica.
Mecanismo De Acción
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it converts prothrombin to thrombin .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This binding inhibits the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
The inhibition of FXa by N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces the generation of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, the main component of blood clots . This results in an overall anticoagulant effect .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide’s action primarily involve the reduction of thrombin generation . This leads to a decrease in the formation of fibrin, thereby reducing the formation of blood clots . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-15-18(12-13-21(16)25-14-5-4-11-22(25)26)24-23(27)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXGTRCRDBPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
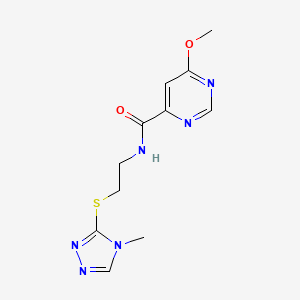
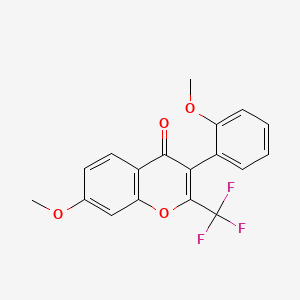
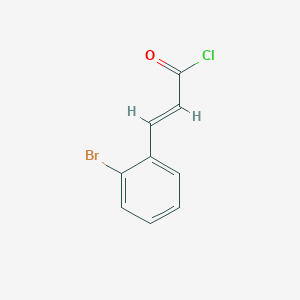
![1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2517529.png)
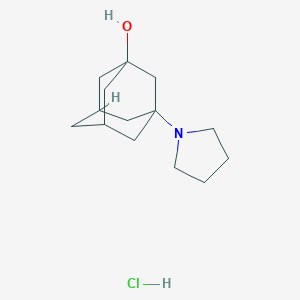
![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)
![tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
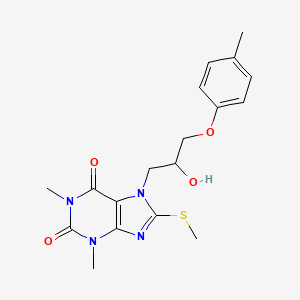
![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)
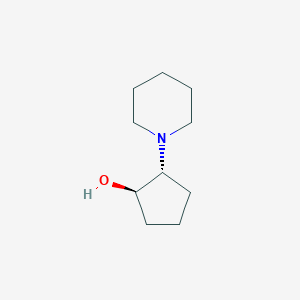
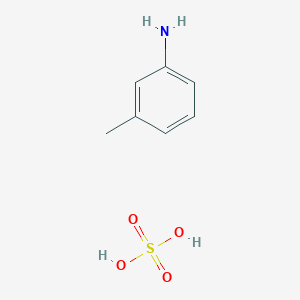
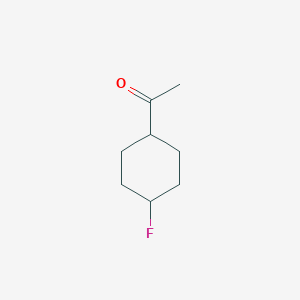
![(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2517546.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
